Chloroenhydrin
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Overview
Description
Chloroenhydrin is an organic compound that contains both a chlorine atom and a hydroxyl group (-OH) attached to adjacent carbon atoms. It is typically formed by the reaction of an alkene with hypochlorous acid (HOCl). This reaction is part of halohydrin formation where the alkene double bond is opened, leading to the addition of -OH and -Cl on neighboring carbons .
Preparation Methods
Synthetic Routes and Reaction Conditions: Chloroenhydrin can be synthesized through various methods:
Chlorination of Alkenes: The reaction of alkenes with hypochlorous acid (HOCl) results in the formation of this compound.
Epoxide Ring Opening: The ring opening of epoxides with hydrogen and lithium halides in the presence of β-cyclodextrin using water as a solvent can also yield this compound.
Use of Trihaloisocyanuric Acid/Triphenylphosphine: This method enables the regioselective conversion of epoxides to vicinal chloro-/bromohydrins and vicinal dihalides under mild and neutral conditions in acetonitrile.
Industrial Production Methods: The industrial production of this compound often involves the chlorohydrin process. In this process, propylene reacts with hypochlorous acid to produce this compound. Hypochlorous acid is produced in situ by reacting chlorine in excess water. The this compound then reacts with hydroxide (NaOH or Ca(OH)2) in water to produce propylene epoxide .
Types of Reactions:
Reduction: Reduction of this compound can lead to the formation of alcohols and other reduced products.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and other peroxides.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophiles like hydroxide ions (OH-) are used in substitution reactions.
Major Products:
Epoxides: Formed through oxidation reactions.
Alcohols: Formed through reduction reactions.
Glycols: Formed through substitution reactions.
Scientific Research Applications
Chloroenhydrin has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of chloroenhydrin involves its interaction with molecular targets and pathways:
Comparison with Similar Compounds
Chloroenhydrin can be compared with other similar compounds, such as:
Glycerol Chlorohydrin: Used in the production of glycerol-based epoxy networks and has applications in surface functionalization.
Uniqueness: this compound is unique due to its ability to undergo a wide range of chemical reactions, making it a versatile intermediate in organic synthesis. Its dual functionality, with both a chlorine atom and a hydroxyl group, allows for diverse reactivity and applications in various fields .
Properties
Molecular Formula |
C23H29ClO10 |
---|---|
Molecular Weight |
500.9 g/mol |
IUPAC Name |
methyl 9-acetyloxy-10-(3-chloro-2-hydroxy-2-methylbutanoyl)oxy-4-methyl-12-methylidene-13-oxo-3,14-dioxatricyclo[9.3.0.02,4]tetradec-7-ene-8-carboxylate |
InChI |
InChI=1S/C23H29ClO10/c1-10-14-16(33-21(28)23(5,29)11(2)24)15(31-12(3)25)13(20(27)30-6)8-7-9-22(4)18(34-22)17(14)32-19(10)26/h8,11,14-18,29H,1,7,9H2,2-6H3 |
InChI Key |
MSWKJHPZUAQCMP-UHFFFAOYSA-N |
Canonical SMILES |
CC(C(C)(C(=O)OC1C2C(C3C(O3)(CCC=C(C1OC(=O)C)C(=O)OC)C)OC(=O)C2=C)O)Cl |
Origin of Product |
United States |
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